![molecular formula C27H26ClN3OS B2524668 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189732-22-6](/img/structure/B2524668.png)
4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[5,4-c]pyridine core, which is a heterocyclic compound . It also contains benzyl groups and a benzamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, reactions at the benzylic position are common in organic chemistry .Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Compounds with heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) are extensively studied for their CNS activities. These activities range from antidepressant, euphoric, to convulsant effects, depending on their functional chemical groups. The study by Saganuwan (2017) highlighted the potential of functional chemical groups in heterocycles for CNS drug synthesis, pointing towards the relevance of compounds similar to the queried chemical for CNS drug development (Saganuwan, 2017).
Synthesis Pathways and Modifications
The synthesis and modification of heterocyclic compounds, including those with thiazolo[5,4-c]pyridin rings, are crucial for developing more potent CNS drugs. Literature searches reveal common pathways for the synthesis of benzimidazoles, imidazothiazoles, and imidazoles, suggesting potential methods for synthesizing and modifying compounds similar to the one for enhanced CNS activity. This is particularly relevant for addressing the growing incidence of CNS diseases (Saganuwan, 2020).
Biological Activity
Heterocyclic compounds bearing structural similarities to the queried compound are extensively researched for their biological significance, including antibacterial, anticancer, and CNS activities. Triazine scaffolds, for example, demonstrate a wide range of biological activities and provide a basis for the development of future drugs. This underscores the potential biological applications of the chemical compound and its relevance in scientific research (Verma, Sinha, & Bansal, 2019).
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes.
Mode of Action
The compound inhibits the activity of tyrosinase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.
properties
IUPAC Name |
4-benzyl-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS.ClH/c31-26(23-13-11-21(12-14-23)17-20-7-3-1-4-8-20)29-27-28-24-15-16-30(19-25(24)32-27)18-22-9-5-2-6-10-22;/h1-14H,15-19H2,(H,28,29,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRFWFDRLDKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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